molecular formula C14H18N2O2 B1599608 (E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide CAS No. 96605-65-1

(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide

Cat. No. B1599608
CAS RN: 96605-65-1
M. Wt: 246.3 g/mol
InChI Key: CWHTXVLCGAQQRA-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide” is a reactant used in the synthesis of the impurities of Zaleplon , a selective non-benzodiazepine GABAA receptor agonist . Its molecular formula is C13H16N2O2 .


Synthesis Analysis

The synthesis of similar compounds has been reported using aldol condensation and carboxamide formation methods . For instance, a novel organic compound known as Quinolinecarboxamide Chalcone (QCC) was synthesized using these methods . The organic sample QCC was examined by FT-IR, 1H NMR, 13C NMR, and mass spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of “(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide” can be analyzed using various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectroscopy .


Chemical Reactions Analysis

This compound is used as a reactant in the synthesis of the impurities of Zaleplon . More detailed information about its chemical reactions could not be found in the available resources.


Physical And Chemical Properties Analysis

The compound has a molecular formula of C13H16N2O2 . Other physical and chemical properties such as boiling point and density are predicted to be 425.4±45.0 °C and 1.136±0.06 g/cm3, respectively .

Scientific Research Applications

Polymer and Materials Science

  • Polymer Synthesis : Studies have shown the synthesis and polymerization of related compounds to create materials with specific properties, such as fluorescent polymers and hydrogels for controlled drug release. These materials have applications in various fields including materials science, medical devices, and sensor technology (Zhou et al., 2014).

Medical and Biological Applications

  • Alzheimer's Disease Imaging : Research on homodimeric chalcone derivatives indicates the potential for use in PET imaging for Alzheimer's disease, suggesting a pathway for designing compounds that could bind to specific biological targets for diagnostic imaging (Chauhan et al., 2014).

Antimicrobial and Antitumor Activities

  • Antimicrobial Activity : Certain derivatives have shown promising in vitro antimicrobial activities, which could guide the development of new therapeutic agents against fungal and bacterial infections (Farag et al., 2008).
  • Antitumor Evaluation : The synthesis of biscarboxamidocoumarin and chromene derivatives and their evaluation as antitumor agents highlight the potential for developing new anticancer compounds (Refat et al., 2015).

Corrosion Inhibition

  • Corrosion Inhibition : Studies on pyran derivatives as corrosion inhibitors for mild steel in HCl suggest applications in industrial maintenance and protection, showcasing the utility of such compounds in materials engineering (Khattabi et al., 2019).

properties

IUPAC Name

N-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-11(17)16(4)13-7-5-6-12(10-13)14(18)8-9-15(2)3/h5-10H,1-4H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHTXVLCGAQQRA-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=CC(=C1)C(=O)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C)C1=CC=CC(=C1)C(=O)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436688
Record name N-{3-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl}-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide

CAS RN

1227694-88-3, 96605-65-1
Record name N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-methylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227694-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{3-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl}-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide
Reactant of Route 3
Reactant of Route 3
(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide
Reactant of Route 4
Reactant of Route 4
(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide
Reactant of Route 5
Reactant of Route 5
(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide
Reactant of Route 6
Reactant of Route 6
(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.